

Allyl(tert-butyl)dimethylsilane: A Technical Guide to Reactivity and Stability

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Compound of Interest

Compound Name: Allyl(tert-butyl)dimethylsilane

Cat. No.: B1278986

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Abstract

Allyl(tert-butyl)dimethylsilane is an organosilicon compound with increasing utility in organic synthesis. This technical guide provides a comprehensive overview of its reactivity and stability profile, addressing key reactions, degradation pathways, and handling considerations. The document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows for its application. Due to the limited specific data available for **allyl(tert-butyl)dimethylsilane**, information from closely related allylsilanes is included to provide a broader context for its expected chemical behavior.

Introduction

Allyl(tert-butyl)dimethylsilane, a member of the allylsilane family, serves as a versatile reagent in modern organic chemistry. Its unique structural features, combining a nucleophilic allylic group with a sterically demanding tert-butyldimethylsilyl moiety, govern its reactivity and stability. This compound is particularly valued for its role in the formation of carbon-carbon bonds and as a protecting group.^[1] This guide aims to provide an in-depth technical resource for professionals in research and drug development, facilitating the effective and safe use of **allyl(tert-butyl)dimethylsilane** in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of **allyl(tert-butyl)dimethylsilane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ Si	[2]
Molecular Weight	156.34 g/mol	[3]
Appearance	Colorless liquid	[4]
Boiling Point	120 °C at 50 mmHg	
Density	0.811 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.421	
Solubility	Sparingly soluble in water (0.50 g/L at 25°C)	

Stability Profile

Allyl(tert-butyl)dimethylsilane exhibits good thermal stability and is relatively stable under standard laboratory conditions. However, it is susceptible to certain degradation pathways.

Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **allyl(tert-butyl)dimethylsilane** is not readily available, allylsilanes, in general, are known to undergo thermal decomposition at elevated temperatures. For instance, studies on allylsilane platinum(II) complexes indicate that the C-Si bond can be cleaved upon heating.

Chemical Stability and Degradation Pathways

Allyl(tert-butyl)dimethylsilane is sensitive to acidic conditions, which can lead to protodesilylation, yielding propene and the corresponding silyl species. It is generally stable to basic conditions, although strong bases can effect cleavage of the Si-C bond. The presence of moisture can lead to slow hydrolysis.

A common degradation pathway for allylsilanes involves cleavage of the allyl-silicon bond. This can be initiated by electrophiles, fluoride ions, and certain transition metal catalysts.

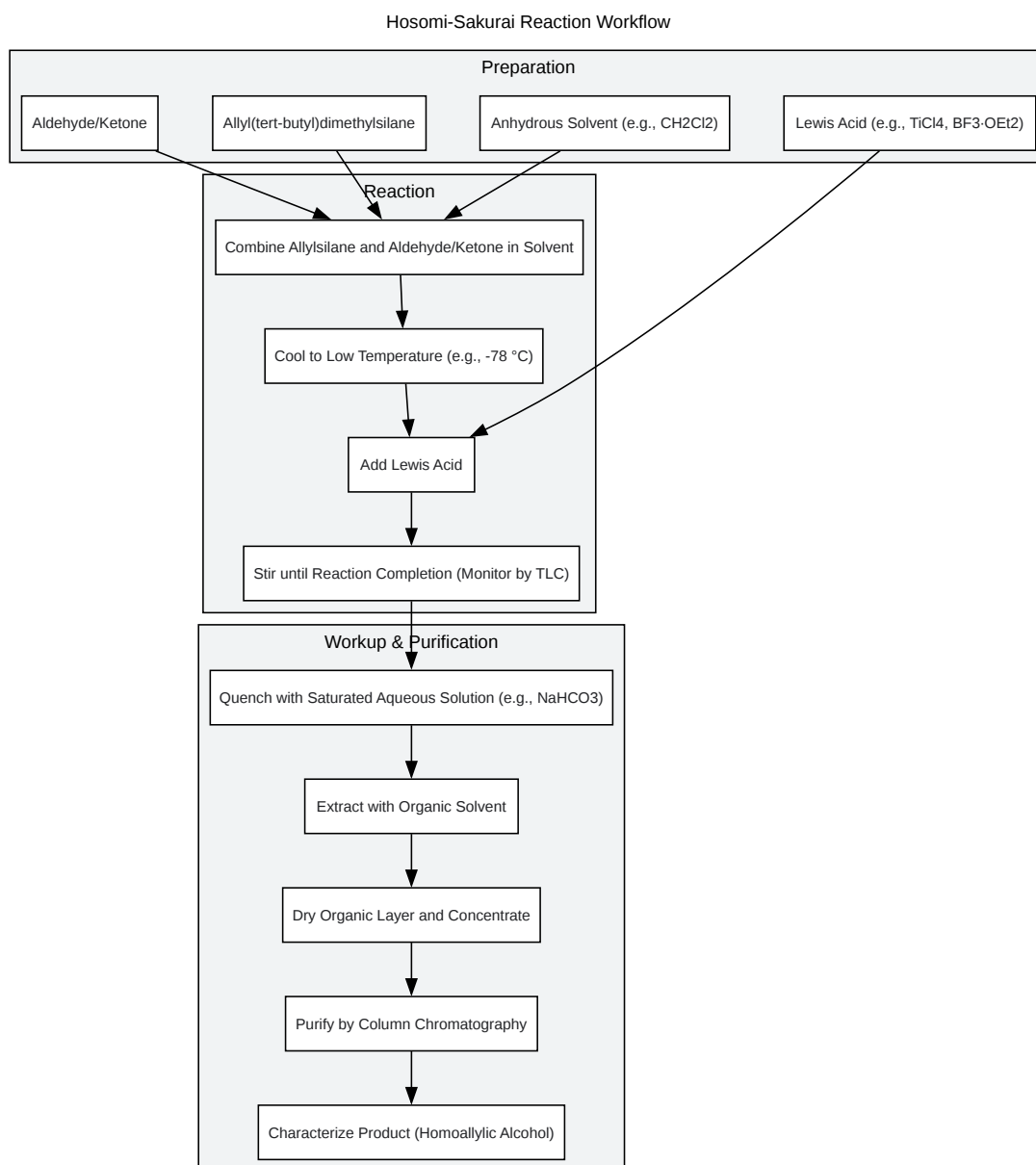
Reactivity Profile

The reactivity of **allyl(tert-butyl)dimethylsilane** is characterized by the nucleophilicity of the γ -carbon of the allyl group, which is enhanced by the electron-donating nature of the silyl group.

Reactions with Electrophiles (Hosomi-Sakurai Reaction)

Allylsilanes react with a variety of electrophiles, such as aldehydes, ketones, and acetals, in the presence of a Lewis acid catalyst. This reaction, known as the Hosomi-Sakurai reaction, is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of homoallylic alcohols.^{[5][6]} The tert-butyl group on the silicon atom can influence the stereoselectivity of the reaction due to its steric bulk.

Logical Workflow for the Hosomi-Sakurai Reaction



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Caption: A typical workflow for the synthesis of homoallylic alcohols via the Hosomi-Sakurai reaction.

Cross-Coupling Reactions

Allylsilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with aryl, vinyl, or alkyl halides and triflates. These reactions provide a route to substituted allylarenes and other valuable organic molecules. The specific reactivity and yields can be influenced by the choice of catalyst, ligands, and reaction conditions.[\[7\]](#)[\[8\]](#)

Hydrosilylation

While **allyl(tert-butyl)dimethylsilane** is a product of hydrosilylation, the allyl group itself can undergo further reactions. However, the primary application in this context is the reaction of a hydrosilane with an alkyne or alkene to form a vinyl- or alkylsilane. The hydrosilylation of allyl derivatives with various silanes has been studied, and the reactivity is dependent on the nature of the catalyst and the substituents on both the allyl group and the silane.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Reactivity Data

Quantitative data on the reactivity of **allyl(tert-butyl)dimethylsilane** is limited in the public domain. However, data for analogous allylsilanes can provide useful insights.

Reaction Type	Electrophile /Substrate	Catalyst/Conditions	Product	Yield (%)	Reference
Hosomi-Sakurai	Benzaldehyde	TiCl ₄ , CH ₂ Cl ₂	1-Phenyl-3-buten-1-ol	(Not Specified)	[6]
Hiyama Coupling	Aryl Bromide	Pd Catalyst, Activator	Allyl-Aryl Compound	(Not Specified)	[7]
Hydrosilylation	Allyl Chloride	Rh Catalyst	1-Chloro-3-(trichlorosilyl)propane	>99	[11]

Note: The yields reported are for analogous reactions and may not be representative of reactions with **allyl(tert-butyl)dimethylsilane**.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving allylsilanes. These should be adapted and optimized for specific substrates and scales.

General Procedure for the Hosomi-Sakurai Reaction

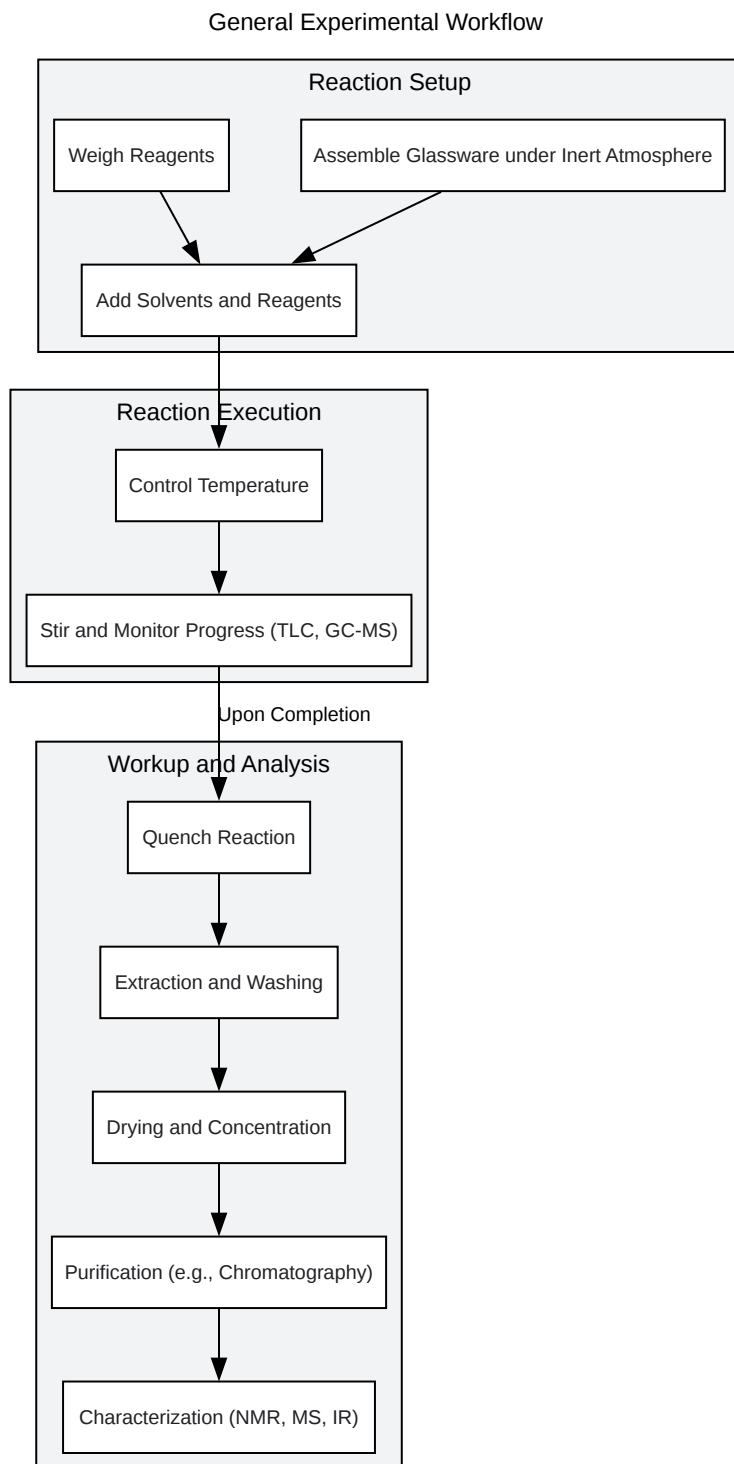
- To a solution of the aldehyde or ketone (1.0 mmol) and **allyl(tert-butyl)dimethylsilane** (1.2 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl_4 , 1.1 mmol) dropwise.
- Stir the reaction mixture at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

General Procedure for Palladium-Catalyzed Cross-Coupling

- In a flame-dried Schlenk tube, combine the aryl halide (1.0 mmol), **allyl(tert-butyl)dimethylsilane** (1.5 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol), and a suitable base (e.g., K_3PO_4 , 2.0 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.

- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the desired cross-coupled product.

Experimental Workflow Diagram



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Caption: A generalized workflow for conducting organic synthesis reactions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or involvement of **allyl(tert-butyl)dimethylsilane** in any signaling pathways. Research on the biological effects of organosilicon compounds is an evolving field, and future studies may elucidate potential interactions. It is important to note that diallyl sulfide, a structurally different organosulfur compound found in garlic, has been shown to modulate multiple signaling pathways involved in apoptosis in cancer cells.[14] However, these findings cannot be extrapolated to **allyl(tert-butyl)dimethylsilane**.

Handling and Safety

Allyl(tert-butyl)dimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place away from ignition sources.

Conclusion

Allyl(tert-butyl)dimethylsilane is a valuable reagent in organic synthesis, primarily utilized for carbon-carbon bond formation through reactions like the Hosomi-Sakurai and palladium-catalyzed cross-coupling. Its stability profile indicates good thermal stability but sensitivity to acidic conditions. While specific quantitative reactivity data and detailed experimental protocols for this particular compound are not extensively documented, the general reactivity patterns of allylsilanes provide a strong predictive framework for its chemical behavior. Further research is warranted to fully characterize its reactivity, explore its potential in asymmetric synthesis, and investigate any potential biological activity. This guide serves as a foundational resource to aid researchers in the effective and safe application of **allyl(tert-butyl)dimethylsilane**.

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